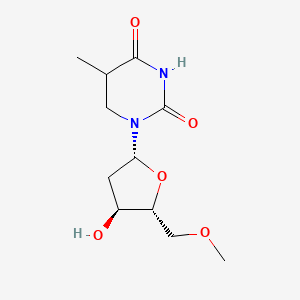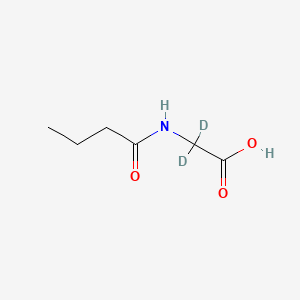![molecular formula C10H14N5Na2O8P B12350015 disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base, a ribose sugar, and a phosphate group. It is commonly used in biochemical and pharmaceutical research due to its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate typically involves the following steps:
Purine Base Preparation: The purine base is synthesized through a series of reactions starting from simple organic molecules. This involves the formation of the imidazole ring and subsequent fusion with a pyrimidine ring.
Ribose Sugar Attachment: The ribose sugar is attached to the purine base through a glycosidic bond. This step requires the activation of the ribose sugar and the presence of a suitable catalyst.
Phosphate Group Addition: The phosphate group is introduced through a phosphorylation reaction. This step often requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Batch Processing: The compound is synthesized in batches, with each batch undergoing the same series of reactions.
Continuous Processing: In some cases, continuous processing is used, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the ribose sugar.
Substitution: Substitution reactions can occur at various positions on the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in various biochemical pathways and processes.
Medicine: Used in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of various biochemical products.
Mécanisme D'action
The mechanism of action of disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in biochemical pathways.
Interact with DNA/RNA: Affect the synthesis and function of nucleic acids.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparaison Avec Des Composés Similaires
Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate can be compared with other similar compounds such as:
Disodium guanylate: Similar structure but different biological activity.
Disodium inosinate: Another nucleotide derivative with distinct properties.
Disodium adenosine monophosphate: Different purine base but similar overall structure.
These comparisons highlight the unique features and applications of this compound in various scientific fields.
Propriétés
Formule moléculaire |
C10H14N5Na2O8P |
|---|---|
Poids moléculaire |
409.20 g/mol |
Nom IUPAC |
disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-7,16H,1-2H2,(H2,11,14,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,5+,6+,7?;;;/m0.../s1 |
Clé InChI |
BIWPCZXJRBMGSZ-STHMRUMGSA-L |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.O.[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)
![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)



![rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12349988.png)

![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)

![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)



